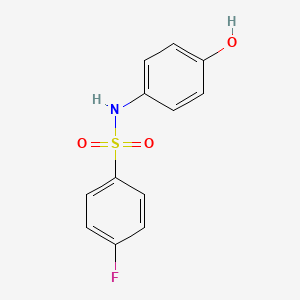

4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminophenol under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Analyse Des Réactions Chimiques

4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

- Enzyme Inhibition : One of the primary applications of 4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide is its role as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is often overexpressed in various cancers. By inhibiting CA IX, this compound can disrupt the hydration of carbon dioxide, which is essential for maintaining pH balance in tumor microenvironments, potentially leading to reduced tumor growth and metastasis .

- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective inhibition against CA IX compared to other isoforms, enhancing their therapeutic index in cancer treatments. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors .

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential use in treating bacterial infections .

Behavioral Studies

A related sulfonamide derivative, 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide, has been studied for its effects on nicotine-induced behavioral sensitization in mice. Findings indicate that this compound significantly attenuates behavioral sensitization, suggesting potential applications in addiction therapy by modulating neuroplasticity .

Case Studies

- Behavioral Sensitization Model : A study demonstrated that a derivative of this compound could effectively reduce nicotine-induced behavioral changes in animal models, indicating its potential utility in treating substance use disorders .

- Anticancer Applications : In vitro studies have shown promising results for compounds similar to this compound in selectively targeting CA IX over other isoforms, providing insights into their therapeutic potential against cancer .

Mécanisme D'action

The mechanism of action of 4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and proliferation .

Comparaison Avec Des Composés Similaires

4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

4-Fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide: This compound is a 5-HT7 receptor antagonist with antidepressant-like and anxiolytic properties.

This compound derivatives: These derivatives have been studied for their selective inhibition of carbonic anhydrase IX over carbonic anhydrase II, making them potential candidates for targeted cancer therapy.

Activité Biologique

4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This compound is structurally characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which may influence its reactivity and interaction with biological targets.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of sulfonamides from appropriate amines and sulfonyl chlorides. The specific reaction conditions can vary, but common reagents include bases and solvents that facilitate nucleophilic substitution reactions.

The primary mechanism of action for this compound is its role as an inhibitor of carbonic anhydrase IX (CA IX) , an enzyme often overexpressed in various cancers. By binding to the active site of CA IX, this compound prevents the enzyme from catalyzing the hydration of carbon dioxide, which is crucial for maintaining pH balance in tumor microenvironments. This inhibition can lead to reduced tumor growth and metastasis .

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against CA IX. The compound's IC50 values indicate its potency in inhibiting this enzyme, making it a candidate for targeted cancer therapies. For comparison, other similar compounds have shown varying degrees of efficacy against different isoforms of carbonic anhydrases .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | CA IX | TBD |

| Acetazolamide | hCA II | 1.19 |

| Other derivatives | Various | Varies |

Antimicrobial Activity

In addition to its role in cancer therapy, this compound has been investigated for its antimicrobial properties. Studies have indicated that derivatives of this compound can exhibit antibacterial activity against various strains, potentially offering new avenues for treating bacterial infections .

Case Studies

- Behavioral Sensitization Model : A study on a related sulfonamide derivative (4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide) demonstrated its ability to attenuate nicotine-induced behavioral sensitization in mice. This suggests potential applications in treating addiction disorders through modulation of neuroplasticity .

- Anticancer Applications : In vitro studies have shown that compounds with similar structures can selectively inhibit CA IX over other isoforms, enhancing their therapeutic index in cancer treatments. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors .

Propriétés

IUPAC Name |

4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8,14-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEZQBZYTAKYBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.